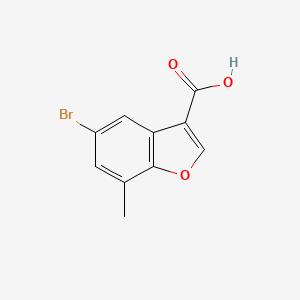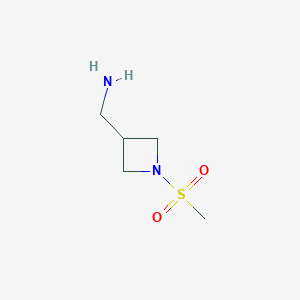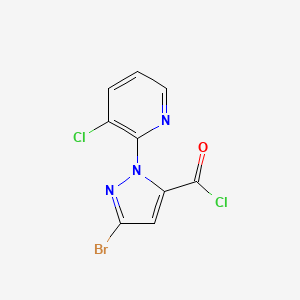
5-溴-2-(3-氯吡啶-2-基)-2H-吡唑-3-甲酰氯
概述
描述
“5-bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carbonyl chloride” is a compound that has been synthesized for use in the preparation of certain anthranilamide compounds, which are of interest as insecticides .
Synthesis Analysis
The synthesis of this compound involves novel methods from pyrazole or pyrazole derivatives . The methods disclosed in the references have several advantages over conventional processes, including improved overall yield, reduced cost, reduced waste, simplified operation complexity, and fewer steps in a linear sequence .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring substituted with bromine and chloro groups .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the formation of a mixture comprising a compound of a certain formula, which is then reacted under specific conditions .
作用机制
It’s worth noting that the methods for synthesizing this compound have been described in patents . The compound is synthesized from pyrazole or pyrazole derivatives . Compounds prepared by these methods are useful for the preparation of certain anthranilamide compounds that are of interest as insecticides, such as chlorantraniliprole and cyantraniliprole .
实验室实验的优点和局限性
One of the major advantages of using 5-bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carbonyl chloride as a starting material for the synthesis of various pyrazole derivatives is its availability and ease of synthesis. This compound is readily available in the market and can be synthesized easily using simple synthetic procedures. However, one of the major limitations of using this compound is its low solubility in various solvents, which may limit its use in some synthetic reactions.
未来方向
There are several future directions for the research on 5-bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carbonyl chloride. One of the most significant directions is the development of novel pyrazole derivatives with improved biological activity. Several studies have reported the synthesis of various pyrazole derivatives using this compound as a starting material, and further research in this direction may lead to the development of new drugs with improved efficacy and safety profiles. Another direction for future research is the investigation of the mechanism of action of this compound, which may help in the development of new drugs targeting various diseases. Additionally, the development of new synthetic methods for the synthesis of this compound may also be an area of future research.
科学研究应用
新型化合物合成
该化合物用于合成新型化合物。 它在制备各种复杂分子中充当关键中间体 .
杀虫剂生产
该化合物用于生产某些作为杀虫剂感兴趣的邻氨基苯甲酰胺类化合物,例如氯虫苯甲酰胺和氰虫苯甲酰胺 .
改进的合成方法
该化合物参与了新型合成方法,与以往方法相比,这些方法具有许多优势,包括提高总体收率、降低成本、减少浪费、简化操作复杂度以及线性序列中步骤更少 .
衍生物生产
该化合物用于生产其衍生物。 这些衍生物可以在科学研究的不同领域有各种应用 .
反应中间体的研究
该化合物用于与新型反应中间体相关的研究。 了解这些中间体可以为反应机理提供宝贵的见解 .
收敛合成方法的开发
该化合物在开发更高度收敛的合成方法中起着作用。 这可以导致更高效、更具成本效益的生产过程 .
属性
IUPAC Name |
5-bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrCl2N3O/c10-7-4-6(8(12)16)15(14-7)9-5(11)2-1-3-13-9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXMPWAWQLBNGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C(=CC(=N2)Br)C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrCl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

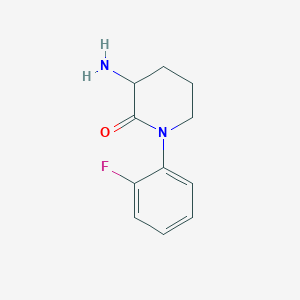
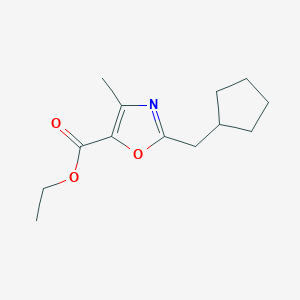
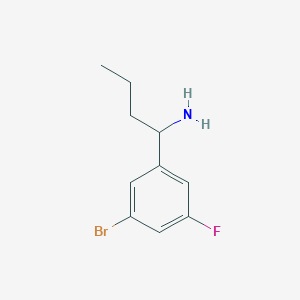
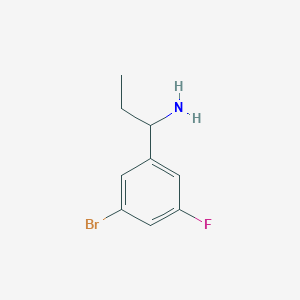
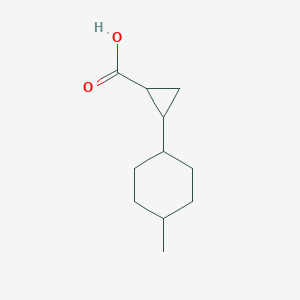
![2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride](/img/structure/B1528827.png)
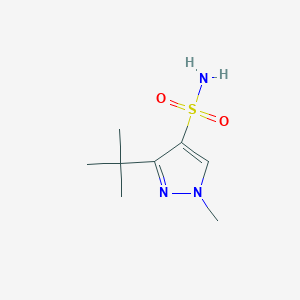
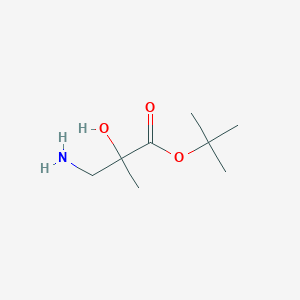
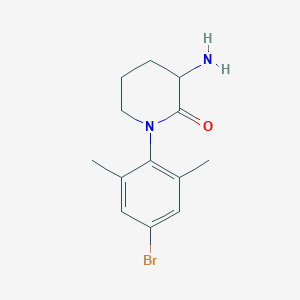
![Tert-butyl 7-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1528834.png)

